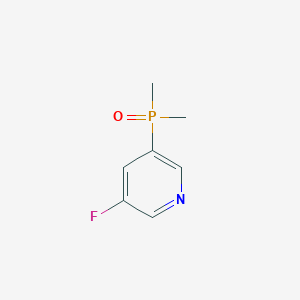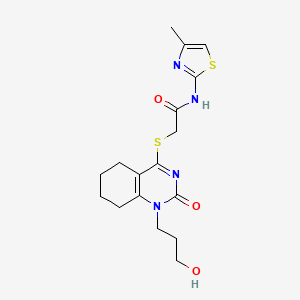![molecular formula C9H11F3N2O2S B2812270 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide CAS No. 848178-44-9](/img/structure/B2812270.png)
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide” is a sulfonamide compound . Sulfonamides are an important class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . The molecular formula of this compound is C9H11F3N2O2S, and it has a molecular weight of 268.26 .
Synthesis Analysis
The synthesis of sulfonamides like “this compound” typically involves S-N coupling reactions . These reactions can be performed under microwave irradiation and show good functional group tolerance . The reaction of sulfonyl fluorides with amines can also be used to synthesize sulfonamides .Molecular Structure Analysis
Sulfonamides have a characteristic structure that includes a central sulfur atom, two doubly bonded oxygens, and a substituted amine group . The structure of “this compound” would include these features, along with a trifluoroethyl group and a benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Sulfonamide compounds, including those similar to 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide, are used in the synthesis of complex molecular structures. For example, the synthesis of Schiff bases from sulfonamide compounds has been studied, revealing insights into molecular conformation and interactions (Subashini et al., 2009). Similarly, structural characterization using various spectroscopic methods, such as FTIR, NMR, and X-ray diffraction, has been explored for related sulfonamide compounds (Sarojini et al., 2012).
Molecular Interaction and Tautomerism Studies
- Research on sulfonamide derivatives, including those structurally akin to this compound, has contributed to understanding molecular interactions and tautomerism. These studies involve examining the conformational dynamics and tautomeric forms of sulfonamide-containing molecules (Branowska et al., 2022).
Quantum Mechanical and Spectroscopic Investigations
- Quantum mechanical calculations and spectroscopic investigations are significant research applications for compounds like this compound. These studies provide detailed insights into molecular structure, electronic properties, and vibrational frequencies, aiding in understanding the molecular characteristics of such compounds (Govindasamy & Gunasekaran, 2015).
Pharmaceutical Chemistry and Antimicrobial Agents
- Sulfonamide metal complexes, related to this compound, are synthesized and investigated for their potential as antimicrobial agents. These complexes have shown significance in pharmaceutical and medical chemistry, particularly due to their broad-spectrum antimicrobial properties (Pervaiz et al., 2020).
Molecular Interactions in Crystals and Solutions
- The study of sulfonamides, including those structurally related to this compound, extends to understanding molecular interactions in crystals and solutions. This research includes analyzing sublimation, solubility, and solvation processes, which are crucial for pharmaceutical formulation and drug design (Perlovich et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide is likely to be similar to other sulfonamide drugs, which primarily target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the folate synthesis pathway in bacteria . This leads to a decrease in the production of essential components for bacterial DNA synthesis and replication, resulting in the inhibition of bacterial growth .
Result of Action
The result of the action of this compound is likely to be the inhibition of bacterial growth due to the disruption of folate synthesis, an essential component for bacterial DNA synthesis and replication .
Propiedades
IUPAC Name |
4-[(2,2,2-trifluoroethylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c10-9(11,12)6-14-5-7-1-3-8(4-2-7)17(13,15)16/h1-4,14H,5-6H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSKWXVELRSKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)
![2-(4-chlorophenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812188.png)
![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B2812191.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2812193.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2812195.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2812196.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2812200.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2812201.png)
![7-Phenyl-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)
![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)
![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)
